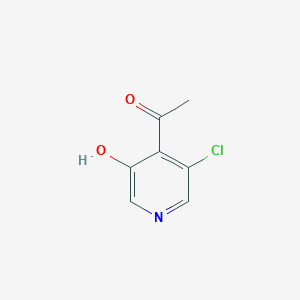
3-(Aminomethyl)-5-methyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-methyloctanoic acid, also known as pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is widely recognized for its anticonvulsant and analgesic properties. It was first approved in Europe in 2004 for the treatment of peripheral neuropathic pain and as an adjunctive therapy for partial seizures in patients with epilepsy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methyloctanoic acid involves several steps. One common method starts with the reaction of 3-methyl formate-5-methylhexanoic acid with ammonia in methanol solution at 20-30°C. The reaction mixture is then concentrated, and the product is isolated by adjusting the pH and performing suction filtration .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve a higher yield and purity of the final product by using recoverable reagents and avoiding the crystallization step .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, methyl tert-butyl ether (MTBE), and hydrochloric acid. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH adjustments .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different pharmacological properties. These derivatives are often used in further scientific research and drug development.
Applications De Recherche Scientifique
3-(Aminomethyl)-5-methyloctanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other compounds and studying reaction mechanisms.
Biology: The compound is used to investigate the role of GABA analogs in neurotransmission and neuronal activity.
Medicine: It is extensively studied for its anticonvulsant and analgesic properties, making it a valuable compound in the treatment of epilepsy and neuropathic pain.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-methyloctanoic acid involves its binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, thereby exerting its anticonvulsant and analgesic effects .
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)-5-methyloctanoic acid is unique due to its specific binding affinity and pharmacological profile. Similar compounds include:
Gabapentin: Another GABA analog used for similar therapeutic purposes but with different binding properties.
Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels in the brain.
Tiagabine: A GABA reuptake inhibitor that enhances GABAergic activity
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-methyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |
Clé InChI |
KKXFMWXZXDUYBF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)

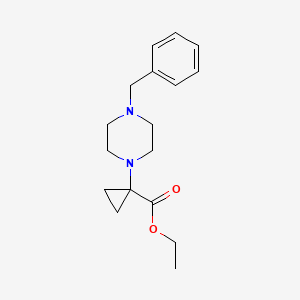
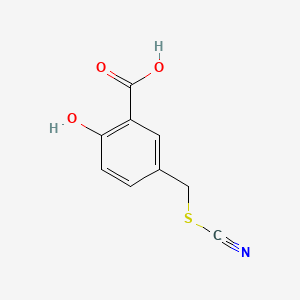
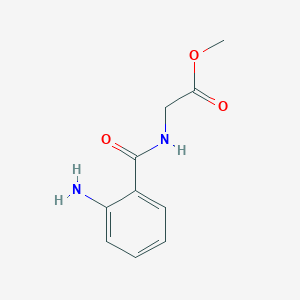
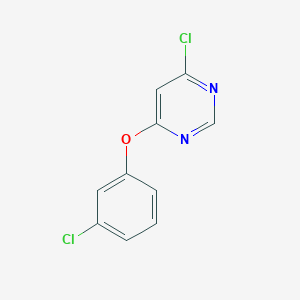
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)


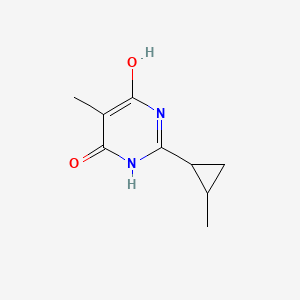
methanone](/img/structure/B13982809.png)

